3-Bromo-2-iodobenzenethiol
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Overview
Description
3-Bromo-2-iodobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrIS. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a thiol group (-SH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential bromination and iodination of benzenethiol. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the thiol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzenethiols
- Disulfides
- Sulfonic acids
Scientific Research Applications
Chemistry: 3-Bromo-2-iodobenzenethiol is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated thiols on cellular processes and enzyme activities. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Bromo-3-iodobenzenethiol
- 4-Bromo-2-iodobenzenethiol
- 3-Chloro-2-iodobenzenethiol
Comparison: 3-Bromo-2-iodobenzenethiol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H4BrIS |
---|---|
Molecular Weight |
314.97 g/mol |
IUPAC Name |
3-bromo-2-iodobenzenethiol |
InChI |
InChI=1S/C6H4BrIS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H |
InChI Key |
ZTLALIMLNPJVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)S |
Origin of Product |
United States |
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